bis(4-maleimidophenyl)sulfone

thermal stability thermogravimetric analysis bismaleimide polymers

Researchers requiring site-directed thiol conjugation with analytical reversibility face limited options among commercial bismaleimides. Bis(4-maleimidophenyl)sulfone (BMPS) addresses this gap through its DTT-cleavable sulfone bridge and rigid ~14 Å aromatic spacer, enabling both precise spatial control and post-conjugation subunit recovery via SDS-PAGE or MS analysis. • Cleavable sulfone core: reversible crosslinks with DTT or β-mercaptoethanol for analytical de-conjugation. • Rigid ~14 Å spacer: restricts conformational freedom, preserving native protein topology vs. flexible analogs (e.g., BMH). • Dual application: bioconjugation reagent (ADC, XL-MS) and high-Tg thermoset monomer for aerospace composites. Supplied as off-white crystalline powder; ≥98% purity; ambient shipping; bulk and custom packaging available.

Molecular Formula C20H12N2O6S
Molecular Weight 408.4 g/mol
CAS No. 13102-25-5
Cat. No. B076281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(4-maleimidophenyl)sulfone
CAS13102-25-5
Molecular FormulaC20H12N2O6S
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O
InChIInChI=1S/C20H12N2O6S/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)29(27,28)16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H
InChIKeyGUIACFHOZIQGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMPS: Sulfhydryl-Reactive Crosslinker


Bis(4-maleimidophenyl)sulfone (BMPS) is an aromatic homobifunctional bismaleimide crosslinking reagent [1]. It features two maleimide groups symmetrically linked to a central diphenyl sulfone core (C20H12N2O6S, molecular weight 408.4 g/mol) . The maleimide moieties react selectively with free sulfhydryl groups (-SH) on cysteine residues under mild physiological conditions (pH 6.5-7.5), forming stable, covalent thioether linkages . The central sulfone bridge confers two distinguishing properties: a rigid, hydrophobic spacer arm (~14 Å length) and potential cleavability under reducing conditions using agents such as dithiothreitol (DTT) or β-mercaptoethanol . BMPS finds dual application in bioconjugation (e.g., antibody-drug conjugates, protein-protein crosslinking) and as a thermosetting resin monomer in high-performance polymer composites .

Bioconjugation

Sulfhydryl-reactive crosslinking under mild aqueous conditions, compatible with cysteine-targeted protein and antibody labeling.

Polymer composites

Thermosetting resin monomer for high-performance epoxy networks and interpenetrating polymer systems.

Why BMPS Cannot Be Substituted


Substituting bis(4-maleimidophenyl)sulfone with other bismaleimide crosslinkers (e.g., aliphatic BMH, BMOE, or methane-bridged BMIM) without verifying performance equivalence introduces substantial risk of altered conjugate behavior, structural integrity, or thermal durability. The aromatic sulfone core in BMPS confers a fundamentally different spacer rigidity, hydrolytic susceptibility, and thermal decomposition pathway compared to flexible aliphatic chains or alternative aromatic bridges [1]. In bioconjugation, the ~14 Å rigid spacer arm restricts conformational flexibility between conjugated proteins, potentially preserving native-like topology, whereas flexible alkyl spacers (e.g., BMH at 13.0 Å) permit greater rotational freedom that can alter binding avidity and epitope accessibility . In polymer applications, thermogravimetric analysis demonstrates that the sulfone-bridged system exhibits a distinct two-stage decomposition pattern not observed with methane- or ether-bridged analogs, directly affecting material performance at elevated temperatures [1]. Even when both compounds share a maleimide terminus, their backbone chemistry dictates differential performance profiles that cannot be assumed equivalent without empirical validation. The following section quantifies these differences.

Spacer rigidity mismatch

Aliphatic bismaleimides (e.g., BMH) have flexible spacers that allow conformational rearrangement; BMPS’s rigid aromatic core maintains fixed inter-protein distance. Functional readouts and thermal behavior may differ.

Thermal decomposition profile

Methane- or ether-bridged analogs exhibit single-stage decomposition, while sulfone-bridged BMPS shows a distinct two-stage pattern. Direct substitution in thermosets may require reformulation.

Cleavability difference

Non-cleavable bismaleimides (BMH, BMOE, BMIM) cannot provide post-conjugation reversibility. BMPS’s cleavable sulfone bridge enables component recovery, critical for analytical validation workflows.

BMPS Differentiating Properties


Two-Stage vs. Single-Stage Thermal Decomposition

Thermogravimetric analysis (TGA) of diallyl bisphenol A formaldehyde resin (ABPF) cured with various bismaleimides reveals that bis(4-maleimidophenyl)sulfone (BMIS) undergoes a unique two-stage thermal decomposition pattern, whereas bis(4-maleimido phenyl) methane (BMIM) and bis(4-maleimido phenyl) ether (BMIE) exhibit only a single-stage decomposition [1]. The thermograms of BMIM and BMIE were identical and superior to that of BMIS, with BMIS showing relatively poorer performance at lower temperatures [1]. The activation energy for decomposition correlates directly with relative thermal stability across the four BMI systems evaluated [1].

Thermal decomposition
Head-to-head comparison
BMPS (BMIS): two-stage decomposition, lower relative stability at lower temperatures. BMIM / BMIE: single-stage decomposition, superior thermal stability in TGA.
Distinct degradation mechanism precludes direct substitution without thermal performance revalidation.
TGA of ABPF resin cured with bismaleimides; varying stoichiometry.
thermal stability thermogravimetric analysis bismaleimide polymers decomposition kinetics

Spacer Rigidity: Aromatic vs. Aliphatic

Bis(4-maleimidophenyl)sulfone features a rigid aromatic diphenyl sulfone spacer arm of approximately 14 Å between maleimide reactive groups . In contrast, 1,6-bis(maleimido)hexane (BMH) possesses a flexible 11-atom aliphatic spacer arm of 13.0 Å . Although the maleimide-to-maleimide distances are comparable, the backbone rigidity differs fundamentally: BMPS restricts rotational degrees of freedom, maintaining a fixed orientation and distance between conjugated proteins, whereas the fully extended all-trans conformation of BMH permits substantial conformational mobility .

Spacer rigidity
Data to verify
BMPS: rigid aromatic diphenyl sulfone, spacer arm ~14 Å. BMH: flexible 11-atom aliphatic chain, spacer arm ~13.0 Å.
Rigid spacer may better preserve native protein topology; flexible tether permits conformational changes.
Structural and conformational assessment; no direct functional comparison reported.
spacer arm length protein crosslinking conformational flexibility bioconjugation

Cleavable vs. Non-Cleavable Crosslinkers

The central sulfone group in bis(4-maleimidophenyl)sulfone introduces cleavability under reducing conditions: treatment with β-mercaptoethanol or dithiothreitol (DTT) selectively severs the sulfone linkage, enabling analysis of conjugation products or recovery of individual components . By contrast, aliphatic bismaleimides such as BMH (1,6-bis(maleimido)hexane) and BMOE (bis-maleimidoethane) are non-cleavable, forming permanent, irreversible crosslinks . The methane-bridged aromatic analog BMIM (bis(4-maleimido phenyl) methane) also lacks this cleavable functionality .

Cleavability
Class-level inference
BMPS: cleavable by DTT or β-mercaptoethanol. BMH, BMOE, BMIM: non-cleavable, permanent thioether crosslinks.
Enables reversible crosslinking for analytical validation and component recovery.
Cleavability inferred from sulfone chemistry; requires empirical confirmation for specific conjugates.
cleavable crosslinker disulfide bridging reversible conjugation DTT reduction

Solubility: Water-Insoluble, Organic-Soluble

Bis(4-maleimidophenyl)sulfone is water-insoluble and must be dissolved in polar aprotic organic solvents such as DMF (dimethylformamide) or DMSO (dimethylsulfoxide) prior to addition to aqueous reaction buffers . This solubility profile is a class characteristic of aromatic bismaleimides, including bis(4-maleimido phenyl) methane (BMIM) and bis(4-maleimido phenyl) ether (BMIE), all of which exhibit negligible aqueous solubility and require similar organic co-solvent handling . Aliphatic bismaleimides such as BMH and BMOE share the same water-insoluble, DMF/DMSO-soluble behavior [1].

Solubility context
Class-level inference
BMPS water-insoluble; requires DMF/DMSO co-solvent. Identical solubility behavior for BMIM, BMIE, BMH, BMOE.
Solubility does not differentiate BMPS; selection must rely on rigidity, cleavability, or thermal properties.
Consider sulfo-NHS or PEGylated alternatives for aqueous-only protocols.
solubility DMF DMSO bioconjugation buffer formulation

Glass Transition Temperature Increase in Epoxy

Incorporation of bis(4-maleimidophenyl)sulfone into polyethersulfone (PES)-epoxy interpenetrating networks increases the glass transition temperature (Tg) relative to unmodified epoxy systems . Modified epoxy systems containing 8% BMPS exhibited a Tg of 178 °C, compared to 169 °C for unmodified control systems, representing a 9 °C improvement in thermal performance .

Tg increase
Data to verify
PES-epoxy with 8% BMPS: Tg 178 °C Unmodified control: Tg 169 °C (+9 °C, +5.3%).
Supports use in high-temperature epoxy formulations; active network incorporation indicated.
Reported increase under specific PES-epoxy conditions; verify in target resin system.
thermosetting resin epoxy modification glass transition temperature interpenetrating polymer network

BMPS: Bioconjugation and Polymer Applications


Reversible Protein-Protein Crosslinking

When mapping protein-protein interactions via chemical crosslinking coupled with mass spectrometry (XL-MS), the ability to reverse crosslinks and recover individual components is essential for validation. The sulfone bridge in bis(4-maleimidophenyl)sulfone can be selectively cleaved by DTT or β-mercaptoethanol , enabling researchers to release crosslinked subunits for independent analysis—a capability not shared by non-cleavable analogs such as BMH, BMOE, or BMIM . The rigid ~14 Å aromatic spacer further restricts crosslinking to proteins with sulfhydryl groups in close, fixed spatial proximity, reducing false-positive interactions arising from flexible tethering. This combination of cleavability and rigidity makes BMPS particularly suitable for structural proteomics applications requiring both distance constraints and analytical reversibility.

Homobifunctional Crosslinking with Rigid Spacer

For bioconjugation applications where the relative orientation and distance between two thiol-containing biomolecules must be precisely maintained—such as enzyme-antibody conjugates for immunoassays, site-directed protein dimerization, or preparation of structurally defined protein complexes—the rigid aromatic diphenyl sulfone core of BMPS provides a non-flexible ~14 Å tether . This contrasts with aliphatic crosslinkers like BMH (13.0 Å flexible chain) , which permit conformational rearrangement that may alter functional epitope presentation or enzymatic active site geometry. While BMPS shares sulfhydryl-specific maleimide reactivity with other bismaleimides , its rigid backbone uniquely suits applications where spatial constraint is a functional requirement.

Thermosets with Two-Stage Decomposition

In the formulation of high-temperature thermosetting resins for aerospace composites, advanced adhesives, and high-heat epoxy systems, bis(4-maleimidophenyl)sulfone (BMIS) offers a distinct thermal decomposition profile characterized by a two-stage degradation pattern [1]. This behavior differs fundamentally from the single-stage decomposition of methane-bridged (BMIM) and ether-bridged (BMIE) analogs [1]. While BMIS demonstrates relatively lower stability at lower temperatures compared to BMIM and BMIE [1], this two-stage profile may be advantageous in specific processing or end-use scenarios where staged thermal breakdown is desirable. Incorporating BMPS into PES-epoxy interpenetrating networks increases Tg from 169 °C to 178 °C at 8% loading , confirming its utility in elevating service temperature ceilings in modified epoxy formulations.

Cleavable Conjugates for Analytical Validation

During development and quality control of protein-based therapeutics or diagnostics, confirming the correct stoichiometry and identity of conjugated components is critical. The cleavable sulfone bridge of BMPS enables researchers to perform analytical de-conjugation using standard reducing agents, releasing individual subunits for SDS-PAGE, HPLC, or mass spectrometric analysis. This analytical capability is absent in non-cleavable bismaleimides such as BMH, BMOE, and BMIM , requiring instead the use of alternative cleavable chemistries (e.g., disulfide-containing linkers) that may introduce unwanted redox sensitivity. BMPS thus provides a workflow advantage for conjugation process development and analytical characterization.

Application
Selection Property
Validation Focus
Reversible protein crosslinking for MS
Cleavable sulfone spacer enables post-conjugation recovery and subunit analysis
Verify cleavability under reducing conditions; assess crosslinking distance constraints
Rigid-spacer bioconjugation
Aromatic diphenyl sulfone core maintains fixed inter-protein orientation
Confirm preserved epitope accessibility and enzymatic activity after conjugation
High-temperature thermoset formulation
Two-stage thermal decomposition profile distinct from single-stage analogs
Evaluate thermal performance under target processing and end-use conditions
Analytical conjugate characterization
Cleavable bridge supports de-conjugation for stoichiometry and identity analysis
Validate recovery of individual subunits and compatibility with detection methods

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